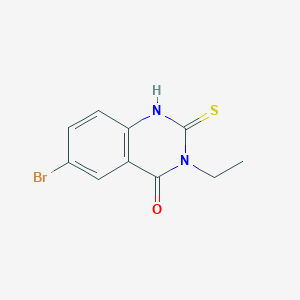

6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one

Descripción general

Descripción

6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, ethyl, and mercapto groups in this compound potentially enhances its reactivity and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl bromide.

Formation of Intermediate: The initial step involves the reaction of 2-aminobenzamide with ethyl bromide under basic conditions to form 3-ethyl-2-aminobenzamide.

Cyclization: The intermediate undergoes cyclization in the presence of a brominating agent, such as bromine or N-bromosuccinimide, to form the quinazolinone ring.

Introduction of Mercapto Group:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

Solvent Selection: Use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction rates and yields.

Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions and prevent side reactions.

Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group (–SH) can be oxidized to form a sulfoxide (–SO) or sulfone (–SO₂) group.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-ethyl-2-mercaptoquinazolin-4(3H)-one.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (R–SH) can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 6-bromo-3-ethyl-2-sulfoxoquinazolin-4(3H)-one or 6-bromo-3-ethyl-2-sulfonoquinazolin-4(3H)-one.

Reduction: Formation of 3-ethyl-2-mercaptoquinazolin-4(3H)-one.

Substitution: Formation of derivatives with different functional groups, such as 6-amino-3-ethyl-2-mercaptoquinazolin-4(3H)-one.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antitumor Activity

Research has indicated that derivatives of 2-mercaptoquinazolin-4(3H)-one, including 6-bromo-3-ethyl variants, exhibit significant antitumor properties. For instance, compounds with this scaffold have shown selective inhibition against carbonic anhydrase isoforms (hCA IX and hCA XII), which are implicated in tumor growth and metastasis. In a study focusing on the synthesis of S-substituted 2-mercaptoquinazolin-4(3H)-ones, specific derivatives demonstrated promising antitumor activity, suggesting potential therapeutic applications in cancer treatment .

2. Quorum Sensing Inhibition

Another notable application is in the field of microbiology, where 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one has been investigated for its ability to inhibit quorum sensing in bacteria. Quorum sensing is a communication process that regulates gene expression based on cell density and is critical for biofilm formation and virulence. Studies have shown that certain analogues derived from this compound can effectively disrupt these signaling pathways, potentially leading to novel antibacterial therapies .

3. Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various other biologically active molecules. For example, the use of deep eutectic solvents in the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones has been explored. This method not only enhances the yield but also aligns with green chemistry principles, making it an environmentally friendly approach to producing these compounds .

Case Study 1: Antitumor Efficacy

In a controlled study, several derivatives of this compound were synthesized and tested for their inhibitory effects on hCA IX and hCA XII. The results indicated that specific modifications to the quinazolinone core significantly enhanced antitumor activity, with some compounds achieving IC50 values in the low micromolar range .

Case Study 2: Quorum Sensing Disruption

Another investigation focused on the ability of 6-bromo derivatives to inhibit quorum sensing mechanisms in Pseudomonas aeruginosa. The study utilized bioassays to evaluate the impact on biofilm formation and virulence factor production. Results demonstrated that certain analogues reduced biofilm biomass by over 50%, highlighting their potential as therapeutic agents against biofilm-associated infections .

Mecanismo De Acción

The mechanism of action of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as kinases or proteases.

Receptor Binding: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

6-chloro-3-ethyl-2-mercaptoquinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

6-bromo-3-methyl-2-mercaptoquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.

6-bromo-3-ethyl-2-hydroxyquinazolin-4(3H)-one: Similar structure with a hydroxy group instead of a mercapto group.

Uniqueness

6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of the bromine, ethyl, and mercapto groups, which may enhance its reactivity and biological properties compared to similar compounds. The combination of these functional groups can lead to distinct chemical and biological activities, making it a valuable compound for research and development.

Actividad Biológica

6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The reaction begins with 2-aminobenzamide and ethyl bromide.

- Formation of Intermediate : Under basic conditions, these reactants yield 3-ethyl-2-aminobenzamide.

- Cyclization : The intermediate undergoes cyclization using a brominating agent (e.g., N-bromosuccinimide) to form the quinazolinone ring.

- Introduction of Mercapto Group : The mercapto group is introduced through subsequent reactions.

Biological Activity

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that quinazolinone derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa. In vitro assays demonstrated that at concentrations of 100 µM, the compound exhibited a pqs inhibitory activity of 73.4%, indicating its potential as an antimicrobial agent .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies revealed that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific analogues have shown promising results against cancer cell lines, making them potential leads in cancer therapy .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in cellular processes, such as carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, modulating signaling pathways that regulate cell growth and survival.

- DNA Intercalation : It can intercalate into DNA, affecting gene expression and cellular functions.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloro-3-ethyl-2-mercaptoquinazolin-4(3H)-one | Chlorine instead of Bromine | Moderate antimicrobial activity |

| 6-Bromo-3-methyl-2-mercaptoquinazolin-4(3H)-one | Methyl group instead of Ethyl | Lower antitumor activity |

| 6-Bromo-3-ethyl-2-hydroxyquinazolin-4(3H)-one | Hydroxy group instead of Mercapto | Reduced enzyme inhibition |

The presence of the bromine, ethyl, and mercapto groups in this compound enhances its reactivity and biological properties compared to its analogues.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI explored the efficacy of various quinazolinone derivatives against Pseudomonas aeruginosa, where 6-bromo derivatives showed superior activity compared to non-brominated analogues .

- Antitumor Potential : Research highlighted in PMC demonstrated that S-substituted quinazolinones exhibited potent antitumor effects against multiple cancer cell lines through apoptosis mechanisms .

Propiedades

IUPAC Name |

6-bromo-3-ethyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSNKLURCHWRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368564 | |

| Record name | 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18009-16-0 | |

| Record name | 6-Bromo-3-ethyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18009-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.